
6-(Diethylphosphorothioyl)-1-ethyl-4-methylquinolin-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Diethylphosphorothioyl)-1-ethyl-4-methylquinolin-1-ium iodide is a complex organic compound that features a quinoline core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Diethylphosphorothioyl)-1-ethyl-4-methylquinolin-1-ium iodide typically involves multiple steps. One common method includes the alkylation of quinoline derivatives followed by the introduction of the diethylphosphorothioyl group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
6-(Diethylphosphorothioyl)-1-ethyl-4-methylquinolin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated solvents and nucleophiles like sodium iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline compounds.
科学研究应用
6-(Diethylphosphorothioyl)-1-ethyl-4-methylquinolin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 6-(Diethylphosphorothioyl)-1-ethyl-4-methylquinolin-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
Similar Compounds
Quinoline derivatives: Compounds like 8-hydroxyquinoline and chloroquine share a similar core structure.
Phosphorothioyl compounds: Similar to other organophosphorus compounds used in agriculture and medicine.
Uniqueness
6-(Diethylphosphorothioyl)-1-ethyl-4-methylquinolin-1-ium iodide is unique due to the combination of the quinoline core with the diethylphosphorothioyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.
属性
CAS 编号 |
87981-25-7 |
|---|---|
分子式 |
C16H23INPS |
分子量 |
419.3 g/mol |
IUPAC 名称 |
diethyl-(1-ethyl-4-methylquinolin-1-ium-6-yl)-sulfanylidene-λ5-phosphane;iodide |
InChI |
InChI=1S/C16H23NPS.HI/c1-5-17-11-10-13(4)15-12-14(8-9-16(15)17)18(19,6-2)7-3;/h8-12H,5-7H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
NLHBRDARFBFNAZ-UHFFFAOYSA-M |
规范 SMILES |
CC[N+]1=C2C=CC(=CC2=C(C=C1)C)P(=S)(CC)CC.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


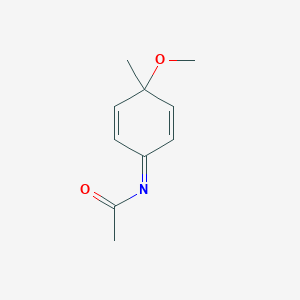
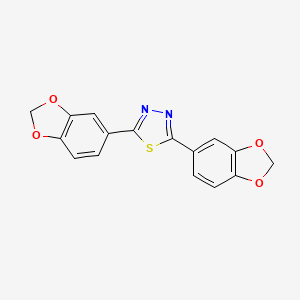

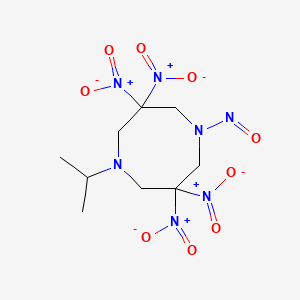
![4-(5-m-Tolyl-[1,2,4]oxadiazol-3-yl)-pyridine](/img/structure/B14380624.png)
![2,6-Bis{[(tributylstannyl)oxy]methyl}pyridine](/img/structure/B14380626.png)
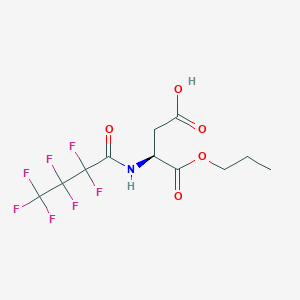


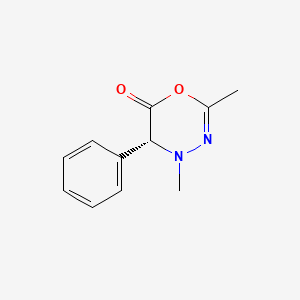
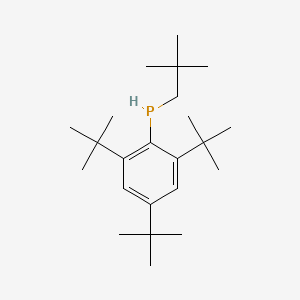
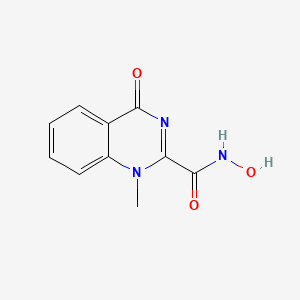
![3-[(E)-(carbamoylhydrazinylidene)methyl]-4-hydroxy-5-iodobenzoic acid](/img/structure/B14380677.png)
![Benzoic acid, 3-[(trifluoromethyl)thio]-, methyl ester](/img/structure/B14380691.png)
